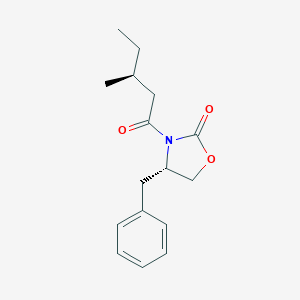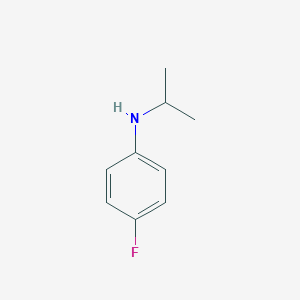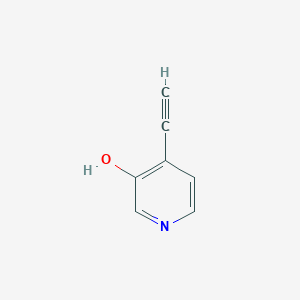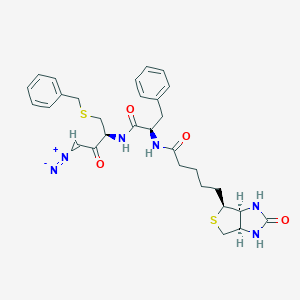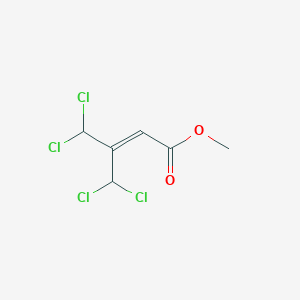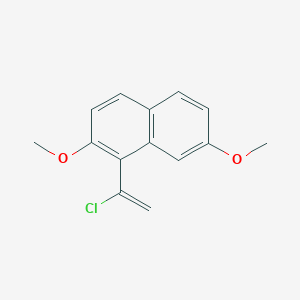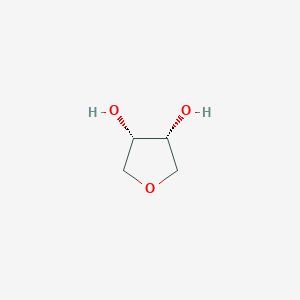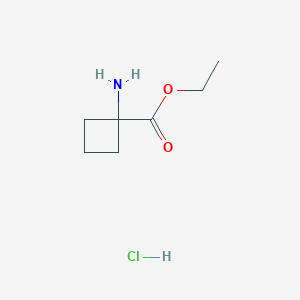![molecular formula C9H11N3O2S B138938 2-[(2-Aminophenyl)carbamothioylamino]acetic acid CAS No. 125421-22-9](/img/structure/B138938.png)
2-[(2-Aminophenyl)carbamothioylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminophenyl)carbamothioylamino]acetic acid, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammation and pain. Unlike traditional NSAIDs, ATB-346 is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the protective effects of COX-1.
Mechanism Of Action
2-[(2-Aminophenyl)carbamothioylamino]acetic acid works by selectively inhibiting COX-2, which is responsible for producing prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid is able to reduce inflammation and pain without affecting the protective effects of COX-1.
Biochemical And Physiological Effects
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce inflammation and pain in preclinical models of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development and progression of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its selectivity for COX-2, which allows for more targeted inhibition of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to cause fewer gastrointestinal side effects than traditional NSAIDs. However, the limitations of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its relatively recent development and limited availability.
Future Directions
Future research on 2-[(2-Aminophenyl)carbamothioylamino]acetic acid could include clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies could investigate the potential use of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, research could focus on improving the synthesis and availability of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid for use in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid involves the reaction of 2-aminophenylcarbamothioic acid with glycine. This reaction produces a compound that is then converted to the final product, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid, through a series of steps involving acetic anhydride and triethylamine.
Scientific Research Applications
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been studied extensively in preclinical models of inflammation and pain. In animal studies, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation while causing fewer gastrointestinal side effects. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be effective in reducing inflammation in models of inflammatory bowel disease, arthritis, and chronic pain.
properties
CAS RN |
125421-22-9 |
|---|---|
Product Name |
2-[(2-Aminophenyl)carbamothioylamino]acetic acid |
Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-[(2-aminophenyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C9H11N3O2S/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5,10H2,(H,13,14)(H2,11,12,15) |
InChI Key |
CZGCMOFGLOQOBE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N)NC(=NCC(=O)O)S |
SMILES |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
Other CAS RN |
125421-22-9 |
synonyms |
2-amino-PTC-Gly N(5)-(2'-aminophenyl)-4-thioxohydantoic acid o-amino-PTC-glycine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



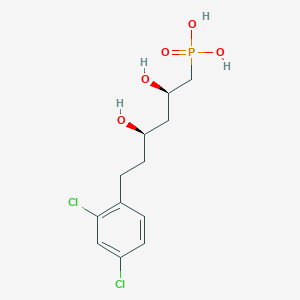
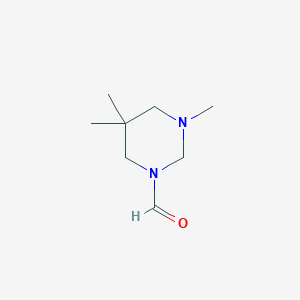
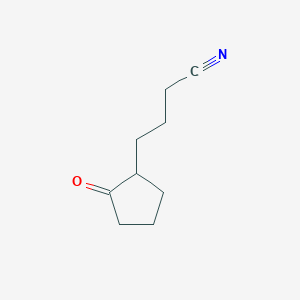
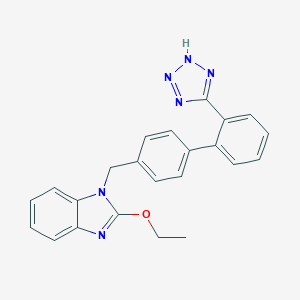
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
